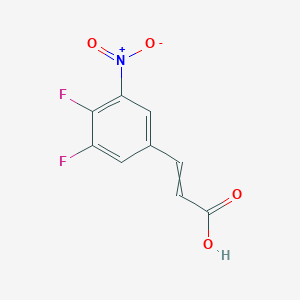

3,4-Difluoro-5-nitrocinnamic acid

描述

Structure

3D Structure

属性

CAS 编号 |

1807334-99-1 |

|---|---|

分子式 |

C9H5F2NO4 |

分子量 |

229.14 g/mol |

IUPAC 名称 |

3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(9(6)11)12(15)16/h1-4H,(H,13,14) |

InChI 键 |

DVPJSCMSOZBGOV-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O |

规范 SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 3,4 Difluoro 5 Nitrocinnamic Acid

Classical Approaches to Cinnamic Acid Synthesis Applicable to Substituted Systems

The conversion of a substituted benzaldehyde (B42025), such as 3,4-difluoro-5-nitrobenzaldehyde, into the corresponding cinnamic acid is a cornerstone of synthetic organic chemistry. Several established methods are applicable, each with its own set of advantages and mechanistic nuances.

Knoevenagel Condensation with Malonic Acid and Substituted Benzaldehydes

The Knoevenagel condensation is a widely used and effective method for forming the carbon-carbon double bond of cinnamic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, followed by decarboxylation. wikipedia.orgnih.gov

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, often in a solvent like pyridine (B92270). wikipedia.orgnih.gov For the synthesis of a substituted cinnamic acid, the corresponding substituted benzaldehyde is treated with malonic acid in the presence of the catalyst. The Doebner modification of the Knoevenagel condensation specifically uses pyridine as the solvent, which also acts as the catalyst, and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org Greener approaches have been developed, utilizing catalysts like proline in ethanol (B145695) or benign inorganic ammonia (B1221849) salts in solvent-free or minimal solvent conditions to improve the environmental profile of the reaction. nih.govsciencemadness.org

In the context of 3,4-difluoro-5-nitrocinnamic acid, the direct precursor, 3,4-difluoro-5-nitrobenzaldehyde, would be reacted with malonic acid. The electron-withdrawing nature of the nitro and fluoro groups on the benzaldehyde can influence the reaction rate and conditions required for efficient conversion.

Perkin Reaction and Related Condensations

The Perkin reaction, discovered by William Henry Perkin, is a classic method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orglongdom.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. longdom.orgbyjus.com For example, benzaldehyde reacts with acetic anhydride and sodium acetate (B1210297) to produce cinnamic acid. wikipedia.orgresearchgate.net

The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde's carbonyl carbon. byjus.comunacademy.com Subsequent dehydration and hydrolysis yield the final cinnamic acid derivative. longdom.org While broadly applicable to aromatic aldehydes, the reaction conditions, often requiring high temperatures, and the potential for side reactions are important considerations. researchgate.netthepharmajournal.com The reactivity of the aldehyde is influenced by its substituents; electron-withdrawing groups, such as a nitro group, can make the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic carbanion. unacademy.com

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and versatile methods for olefination that are frequently used to synthesize cinnamic acid derivatives. researchgate.netresearchgate.net

The Wittig reaction utilizes a phosphorus ylide (a phosphorane) to convert an aldehyde or ketone into an alkene. To synthesize cinnamic acids, a substituted benzaldehyde can be reacted with an alkoxycarbonylmethylidenetriphenylphosphorane. researchgate.netscirp.org This initially forms a cinnamate (B1238496) ester, which can then be hydrolyzed in a subsequent step, or in a one-pot procedure, to yield the cinnamic acid. scirp.orgsciforum.net One-pot Wittig olefination-hydrolysis reactions have been developed using aqueous sodium hydroxide, which facilitates both the olefination and the in-situ hydrolysis of the resulting ester. researchgate.netsciforum.netresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, typically producing the (E)-alkene, which is the desired isomer for cinnamic acids. researchgate.netwikipedia.org The reaction involves treating an aldehyde with a phosphonate (B1237965) ester in the presence of a base. tandfonline.comresearchgate.net The byproduct, a water-soluble dialkyl phosphate (B84403), is easily removed, simplifying product purification. wikipedia.org This makes the HWE reaction a highly efficient and clean method for the synthesis of substituted (E)-α,β-unsaturated esters, which can be readily hydrolyzed to the corresponding cinnamic acids. researchgate.net

Table 1: Comparison of Classical Cinnamic Acid Synthesis Methods

| Reaction | Key Reagents | Typical Catalyst/Base | Primary Product | Key Advantages | Potential Limitations |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Piperidine (B6355638), Pyridine, Proline wikipedia.orgnih.gov | α,β-Unsaturated acid (after decarboxylation) | Good yields, milder conditions possible. nih.gov | Pyridine is toxic; greener alternatives are preferable. nih.gov |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., Sodium acetate) wikipedia.org | α,β-Unsaturated acid | Uses readily available reagents. longdom.org | Often requires high temperatures, potential for side products. researchgate.netthepharmajournal.com |

| Wittig Reaction | Aromatic aldehyde, Phosphonium ylide | Often requires a strong base | Alkene (Cinnamate ester) | High functional group tolerance. | Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification. sciforum.net |

| Horner-Wadsworth-Emmons | Aromatic aldehyde, Phosphonate ester | NaH, K₂CO₃, t-BuOK wikipedia.orgtandfonline.com | Alkene (Cinnamate ester) | Excellent (E)-selectivity, water-soluble phosphate byproduct. researchgate.netwikipedia.org | Phosphonate reagents are more expensive than Wittig ylides. |

Targeted Synthesis of this compound Precursors

The synthesis of the key intermediate, 3,4-difluoro-5-nitrobenzaldehyde, requires precise control over the introduction of substituents onto the aromatic ring. This involves strategic fluorination and nitration steps.

Strategies for ortho- and meta-Difluorination on Aromatic Rings

The introduction of two adjacent fluorine atoms onto an aromatic ring is a synthetic challenge. One common starting material for accessing 3,4-disubstituted patterns is 1,2-difluorobenzene (B135520). The synthesis of 1,2-difluorobenzene itself can be achieved via methods like the Balz-Schiemann reaction, which involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an appropriate aniline (B41778) precursor, such as 2-fluoroaniline. acs.org

Modern methods for direct C–H fluorination have also emerged, often employing transition-metal catalysts (e.g., palladium) with a directing group to install fluorine atoms at specific positions. rsc.org Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) are commonly used in these transformations. rsc.org While these methods offer high regioselectivity for ortho-fluorination, creating a 1,2-difluoro pattern on an unsubstituted ring via sequential C-H activation can be complex. nih.govacs.org An alternative strategy involves nucleophilic aromatic substitution (S_NAr) reactions, where fluorine atoms replace other leaving groups, such as chlorine, on a pre-functionalized aromatic ring. For instance, dichloronitrobenzenes can be converted to their corresponding chlorofluoro- or difluoronitrobenzene derivatives by reaction with an alkali metal fluoride (B91410) like potassium fluoride, often in the presence of a phase-transfer catalyst. google.com

Regioselective Nitration of Fluorinated Benzene (B151609) Derivatives

The nitration of a fluorinated benzene ring is governed by the directing effects of the fluorine substituents. Fluorine is an ortho-, para-directing group, although it is deactivating. When nitrating 1,2-difluorobenzene, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the fluorine atoms. This typically leads to the formation of 3,4-difluoronitrobenzene. acs.org

However, to obtain the precursor for this compound, the required intermediate is 3,4-difluoro-5-nitrobenzaldehyde. A plausible synthetic route involves the nitration of 3,4-difluorobenzaldehyde (B20872). In this case, the aldehyde group is a meta-director and is strongly deactivating. The two fluorine atoms are ortho-, para-directing. The directing effects must be carefully considered. A documented synthesis shows that the nitration of 3,4-difluorobenzaldehyde with fuming nitric acid in sulfuric acid at low temperatures yields 3,4-difluoro-6-nitrobenzaldehyde (an isomer of the desired product). prepchem.com This indicates that nitration occurs ortho to one fluorine and meta to the other, influenced by the powerful deactivating and meta-directing aldehyde group. Obtaining the 5-nitro isomer would require a different synthetic strategy, possibly starting from a different precursor or using advanced catalytic methods to override the inherent regioselectivity.

Table 2: Regioselectivity in the Nitration of Fluorinated Benzenes

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| p-Difluorobenzene | Fuming nitric acid, Sulfuric acid | Continuous flow, 2 min residence time | 1,4-Difluoro-2-nitrobenzene (98% yield) | researchgate.net |

| 3,4-Difluorobenzaldehyde | Fuming nitric acid, Sulfuric acid | 0-20 °C | 3,4-Difluoro-6-nitrobenzaldehyde | prepchem.com |

| Halogenated benzenes | N₂O₅, Ionic liquid catalyst | 50 °C | Enhanced ortho-selectivity | researchgate.net |

Synthesis of 3,4-Difluoro-5-nitrobenzaldehyde Intermediate

The primary route to this compound necessitates the initial synthesis of its aldehyde precursor, 3,4-Difluoro-5-nitrobenzaldehyde. This is typically achieved through the nitration of 3,4-difluorobenzaldehyde.

A common laboratory-scale procedure involves the careful addition of 3,4-difluorobenzaldehyde to a nitrating mixture. prepchem.com This mixture is prepared by combining fuming nitric acid with sulfuric acid at a reduced temperature, generally around 0°C. The 3,4-difluorobenzaldehyde is introduced portion-wise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction is allowed to proceed for several hours, with the temperature gradually rising to ambient levels. prepchem.com The product is then isolated by quenching the reaction mixture in ice water, followed by extraction with an organic solvent like toluene (B28343). prepchem.com This process yields 3,4-Difluoro-5-nitrobenzaldehyde as an oil, which can often be used in subsequent steps without extensive purification. prepchem.com

The subsequent conversion of the 3,4-Difluoro-5-nitrobenzaldehyde intermediate to this compound is commonly achieved through a Knoevenagel or Perkin condensation. bepls.comorgsyn.org The Knoevenagel condensation, for instance, involves reacting the aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine with a piperidine co-catalyst. tandfonline.comrsc.org This reaction forms a carbon-carbon double bond, which, after subsequent decarboxylation, yields the desired cinnamic acid derivative. bepls.comyoutube.com

Advanced Synthetic Techniques for Improved Yield and Selectivity

To overcome the limitations of traditional batch syntheses, such as long reaction times and the use of hazardous reagents, advanced methodologies are being explored for the production of substituted cinnamic acids. These techniques aim to improve reaction efficiency, selectivity, and safety profiles.

Flow Chemistry Applications in Substituted Cinnamic Acid Production

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages for the synthesis of cinnamic acid derivatives. tcichemicals.com This methodology provides superior control over reaction parameters such as temperature and pressure, leading to enhanced reaction speed and reproducibility. tcichemicals.comnih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, mitigating the risks associated with highly exothermic reactions like nitration. tcichemicals.com

Table 1: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit | Reference |

|---|---|---|

| Enhanced Heat Transfer | Improved safety for exothermic reactions, better temperature control. | tcichemicals.com |

| Precise Reaction Control | High reproducibility and stability, reduced side reactions. | tcichemicals.com |

| Automation | Continuous production, reduced manpower, and potential for lower cost. | tcichemicals.com |

| In Situ Reagent Generation | Safe handling of unstable and hazardous intermediates. | nih.gov |

Metal-Catalyzed Coupling Reactions for Constructing Cinnamate Frameworks

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon double bond that defines the cinnamate structure. thieme-connect.de Palladium-catalyzed reactions, such as the Heck reaction, are particularly relevant. The Heck reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. While not a direct route from the benzaldehyde, this method could be adapted to couple a suitably functionalized difluoronitrobenzene derivative with an acrylic acid ester, followed by hydrolysis to yield the final product.

More recently, decarboxylative cross-coupling reactions have emerged as an effective strategy. One such method describes the palladium-catalyzed reaction of a cinnamic acid with an aryl iodide, demonstrating the versatility of these catalysts in forming C-C bonds with good functional group tolerance. rsc.org Copper-catalyzed systems have also been developed for the decarboxylative cross-coupling of cinnamic acids, expanding the toolkit available to synthetic chemists. nih.gov These methods offer alternative synthetic disconnections for constructing complex cinnamic acid derivatives.

Table 2: Examples of Metal-Catalyzed Reactions for C-C Bond Formation

| Reaction Type | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, organoboron reagent | Aryl-aryl bond formation, adaptable for vinyl groups. | acs.org |

| Decarboxylative Cross-Coupling | PdCl₂ / CyJohnPhos / Ag₂CO₃ | Couples cinnamic acid with aryl iodide. | rsc.org |

| Decarboxylative Cross-Coupling | Copper catalyst | Couples cinnamic acids with a cyano source. | nih.gov |

Green Chemistry Approaches in Cinnamic Acid Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com In the context of cinnamic acid synthesis, several green approaches have been developed.

One major focus is the replacement of toxic solvents like pyridine, which is traditionally used in the Knoevenagel condensation. tandfonline.comrsc.org Researchers have developed solvent-free Knoevenagel condensations that use environmentally benign catalysts like ammonium (B1175870) bicarbonate, leading to high yields and purity. tandfonline.com Another approach involves using water as a solvent, often in combination with microwave irradiation and a phase-transfer catalyst, to create a more environmentally friendly process. semanticscholar.org The use of biodegradable solvents or easily recyclable alternatives like toluene is also a key strategy. bepls.comrsc.org These methods not only reduce the use of hazardous materials but also simplify product work-up, often involving simple filtration. semanticscholar.org

Table 3: Comparison of Traditional vs. Green Synthesis of Cinnamic Acid

| Method | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Traditional Perkin Reaction | Sodium Acetate / Acetic Anhydride | Heating at 180°C for hours | ~75% | orgsyn.org |

| Traditional Knoevenagel | Pyridine / Piperidine | Heating | Variable | tandfonline.comrsc.org |

| Green Knoevenagel | Ammonium Bicarbonate | Solvent-free, heating | Good to Excellent | tandfonline.com |

| Green Knoevenagel | K₂CO₃ / TBAB / Water | Microwave irradiation | Excellent | semanticscholar.org |

Reactivity and Transformational Chemistry of 3,4 Difluoro 5 Nitrocinnamic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including decarboxylation and acid-catalyzed reactions.

Decarboxylation Reactions (e.g., Halodecarboxylation)

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction of carboxylic acids. For α,β-unsaturated carboxylic acids like 3,4-Difluoro-5-nitrocinnamic acid, this process can be promoted under various conditions, including thermal, oxidative, or in the presence of specific catalysts.

A notable variant is decarboxylative nitration, where a nitro group replaces the carboxylic acid moiety. This transformation can be achieved using reagents like copper nitrate (B79036) in the presence of a catalyst. For instance, cellulose-supported copper nanoparticles have been shown to effectively catalyze the decarboxylative nitration of cinnamic acids to yield (E)-nitroolefins with high stereoselectivity and in excellent yields under mild conditions. researchgate.net Another approach involves using polyethylene (B3416737) glycols (PEGs) as a reaction medium with metal nitrates, which can facilitate nitro decarboxylation under solvent-free or microwave-irradiated conditions. researchgate.net While these methods have been applied to cinnamic acid and its derivatives, specific studies on this compound are not extensively documented. However, the electron-withdrawing substituents on the phenyl ring of this compound would likely influence the reaction kinetics and yield.

Acid-Catalyzed Transformations

In the presence of a strong acid catalyst, the carboxylic acid group of this compound can undergo esterification with various alcohols. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The reaction is typically carried out under reflux with a catalyst such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Reactions of the α,β-Unsaturated System

The conjugated system formed by the double bond and the carbonyl group in this compound is susceptible to a range of addition and cycloaddition reactions.

[2+2] Photodimerization Reactions and Polymorphism

Michael Addition Reactions

The α,β-unsaturated system of this compound makes it a Michael acceptor, capable of undergoing conjugate addition with a variety of nucleophiles, known as Michael donors. organic-chemistry.orgyoutube.com These donors are typically resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonates and nitroalkanes. organic-chemistry.org The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the cinnamic acid derivative.

A specific example of this type of reaction is the thia-Michael addition, where a sulfur-containing nucleophile adds to the β-carbon. srce.hr This reaction is a robust method for synthesizing organosulfur compounds. srce.hr The strong electron-withdrawing effect of the nitro and difluoro groups on the phenyl ring of this compound would enhance the electrophilicity of the β-carbon, making it a highly reactive Michael acceptor.

| Michael Addition Reaction | |

| Reaction Type | Conjugate (1,4-) Addition |

| Michael Acceptor | α,β-Unsaturated Carbonyl Compound (e.g., this compound) |

| Michael Donors (Examples) | Malonates, Nitroalkanes, Thiols |

| Control | Thermodynamic |

Hydrogenation and Reduction Pathways

The hydrogenation of this compound can proceed via different pathways depending on the catalyst and reaction conditions, targeting either the carbon-carbon double bond, the nitro group, or both.

Selective hydrogenation of the C=C double bond in cinnamic acid derivatives can be achieved using various catalysts. For instance, rhodium catalysts have been used for the transfer hydrogenation of cinnamic acid to produce phenylpropanoic acid. chemmethod.com The reduction specifically targets the alkene functional group, leaving the carboxylic acid group intact, as the activation energy for hydrogenating the C=C bond is lower. chemmethod.com

Conversely, the nitro group can be selectively reduced to an amino group. Studies on the hydrogenation of m-nitrocinnamic acid using rhenium thio complexes as catalysts have shown that the nitro group is reduced to an amino group while the double bond in the side chain remains intact. knutd.edu.ua The efficiency and selectivity of these catalysts were found to be higher in water compared to dimethylformamide. knutd.edu.ua

Catalytic hydrogenation of functionalized nitroaromatics is a significant area of research, with efforts focused on achieving high selectivity. researchgate.net For this compound, a careful selection of the catalyst and reaction conditions would be crucial to selectively reduce either the double bond or the nitro group, or to achieve the reduction of both simultaneously.

| Potential Hydrogenation Products of this compound | |

| Selective C=C Reduction | 3-(3,4-Difluoro-5-nitrophenyl)propanoic acid |

| Selective Nitro Reduction | 3-(5-Amino-3,4-difluorophenyl)cinnamic acid |

| Full Reduction (C=C and Nitro) | 3-(5-Amino-3,4-difluorophenyl)propanoic acid |

Reactivity of the Substituted Aromatic Ring

The chemical behavior of this compound is largely dictated by the substituents on its aromatic ring. The presence of two electron-withdrawing fluorine atoms and a potent electron-withdrawing nitro group, in conjunction with the cinnamic acid moiety, renders the benzene (B151609) ring significantly electron-deficient. This electronic characteristic is the primary determinant of the ring's reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In this compound, the nitro group (—NO₂) is a powerful activating group for SNAr. Halogens, particularly fluorine, serve as excellent leaving groups in this reaction.

The rate of SNAr reactions is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge onto the nitro group. masterorganicchemistry.com In the case of this compound:

The fluorine atom at the C4 position is ortho to the C5-nitro group.

The fluorine atom at the C3 position is meta to the C5-nitro group.

Consequently, the fluorine atom at the C4 position is substantially more activated towards nucleophilic attack than the fluorine at C3. Nucleophiles will preferentially attack the C4 position, leading to the displacement of the fluoride (B91410) ion. This regioselectivity is a well-established principle in the chemistry of poly-substituted nitroaromatics. ichrom.comnih.gov The reaction proceeds via an addition-elimination mechanism, where the restoration of aromaticity upon the expulsion of the fluoride leaving group is a significant driving force. masterorganicchemistry.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Position of Substituent | Relationship to Nitro Group | Activation Level for SNAr | Predicted Reactivity |

|---|---|---|---|

| C4-Fluorine | ortho | High | Preferred site of nucleophilic attack |

| C3-Fluorine | meta | Low | Significantly less reactive |

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, which would lead to the corresponding substituted cinnamic acid derivatives.

Electrophilic Aromatic Substitution Behavior (Influence of Fluorine and Nitro)

Electrophilic aromatic substitution (EAS) involves the attack of an electron-rich aromatic ring on an electrophile. The substituents on the this compound ring profoundly influence its reactivity in EAS reactions.

Nitro Group (—NO₂): A very strong deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position.

Fluorine Atoms (—F): Deactivating due to their strong inductive electron withdrawal, but they are considered ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. However, the deactivating inductive effect is dominant.

Cinnamic Acid Group (—CH=CHCOOH): The vinyl group conjugated to a carboxylic acid is also a deactivating, meta-directing group.

With three powerful deactivating groups (nitro, and two fluorines) and a further deactivating cinnamic acid substituent, the aromatic ring of this compound is exceptionally electron-deficient and therefore highly unreactive towards electrophiles. masterorganicchemistry.comlibretexts.org Forcing conditions (e.g., high temperatures, strong acids, and potent electrophiles) would be necessary to induce any electrophilic substitution. rsc.org

If a reaction were to occur, predicting the site of substitution is complex due to the competing directing effects. However, all substituents deactivate all available positions (C2 and C6) on the ring, making any EAS reaction extremely difficult. Such reactions are generally not a synthetically viable pathway for this compound.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| —NO₂ (at C5) | Strongly Deactivating | meta (to C1, C3) |

| —F (at C4) | Deactivating | ortho, para (to C3, C5, C1) |

| —F (at C3) | Deactivating | ortho, para (to C2, C4, C6) |

| —CH=CHCOOH (at C1) | Deactivating | meta (to C3, C5) |

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group (—NH₂) is a fundamental transformation in aromatic chemistry. This conversion dramatically alters the electronic properties of the molecule, changing a strongly deactivating group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com A variety of methods are available for this reduction. scispace.comunimi.it

A primary concern when reducing this compound is the potential for the simultaneous reduction of the alkene double bond in the cinnamic acid side chain. Therefore, chemoselective reduction methods are preferred.

Catalytic Hydrogenation: Standard conditions like hydrogen gas with a palladium on carbon (H₂/Pd/C) catalyst are highly effective for nitro group reduction but will almost certainly reduce the C=C double bond as well. commonorganicchemistry.com Using catalysts like Raney Nickel can sometimes offer better selectivity but still poses a risk to the alkene. commonorganicchemistry.com

Metal/Acid Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.com These conditions are often chemoselective for the nitro group.

Tin(II) Chloride (SnCl₂): This reagent provides a mild and often highly chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities like alkenes or carbonyls. commonorganicchemistry.com

Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents can be useful for selective reductions, particularly when other methods are not compatible with the substrate. unimi.itcommonorganicchemistry.com

The successful reduction of this compound would yield 3-amino-4,5-difluorocinnamic acid , a valuable intermediate for further synthetic modifications.

Table 3: Common Reagents for Nitro Group Reduction and Chemoselectivity

| Reagent/Method | Typical Conditions | Selectivity towards Nitro Group | Potential Side Reactions on Substrate |

|---|---|---|---|

| Catalytic Hydrogenation (Pd/C) | H₂, Pd/C, solvent (e.g., ethanol) | High | Reduction of C=C double bond |

| Iron in Acid | Fe, HCl or Acetic Acid | High | Generally compatible with alkenes |

| Tin(II) Chloride | SnCl₂, HCl, solvent (e.g., ethanol) | Very High | Excellent chemoselectivity for nitro group |

| Zinc in Acid | Zn, Acetic Acid | High | Generally compatible with alkenes |

| Sodium Sulfide | Na₂S / H₂O | Moderate to High | Can selectively reduce one of multiple nitro groups |

Derivatization Strategies for 3,4 Difluoro 5 Nitrocinnamic Acid

Esterification Reactions for Diverse Ester Derivatives

Esterification of 3,4-Difluoro-5-nitrocinnamic acid involves the reaction of its carboxylic acid group with an alcohol. This transformation is a cornerstone of organic synthesis, converting a polar carboxylic acid into a generally more nonpolar ester. The most common method for this is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the ester product.

Derivatives of other substituted cinnamic acids, such as 2-nitrocinnamic acid, can be readily converted into their corresponding esters via these established routes. This indicates that this compound would be amenable to similar synthetic protocols to generate a library of ester derivatives. By varying the alcohol used in the reaction, a diverse range of esters with different alkyl or aryl groups can be produced, thereby modifying the molecule's steric and electronic properties.

Table 1: Potential Ester Derivatives of this compound This table presents potential ester products based on standard esterification reactions.

| Alcohol Reactant | Resulting Ester Derivative Name | Ester Formula |

|---|---|---|

| Methanol | Methyl 3,4-difluoro-5-nitrocinnamate | C₁₀H₇F₂NO₄ |

| Ethanol (B145695) | Ethyl 3,4-difluoro-5-nitrocinnamate | C₁₁H₉F₂NO₄ |

| Isopropanol | Isopropyl 3,4-difluoro-5-nitrocinnamate | C₁₂H₁₁F₂NO₄ |

| Benzyl alcohol | Benzyl 3,4-difluoro-5-nitrocinnamate | C₁₆H₁₁F₂NO₄ |

Amidation Reactions for Novel Amide Derivatives

The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Direct reaction is typically inefficient, so the carboxylic acid must first be "activated." This is commonly achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine to form the stable amide bond.

This strategy is widely employed for synthesizing amide derivatives of various cinnamic acids for different applications, including creating compounds with potential biological activity. nih.gov By selecting different amines, a vast library of novel amide derivatives of this compound can be generated, each with unique structural features.

Table 2: Potential Amide Derivatives of this compound This table presents potential amide products based on standard amidation reactions.

| Amine Reactant | Resulting Amide Derivative Name | Amide Formula |

|---|---|---|

| Ammonia (B1221849) | 3,4-Difluoro-5-nitrocinnamide | C₉H₆F₂N₂O₃ |

| Methylamine | N-Methyl-3,4-difluoro-5-nitrocinnamide | C₁₀H₈F₂N₂O₃ |

| Aniline (B41778) | N-Phenyl-3,4-difluoro-5-nitrocinnamide | C₁₅H₁₀F₂N₂O₃ |

| Morpholine | (4-(3,4-Difluoro-5-nitrocinnamoyl))morpholine | C₁₃H₁₂F₂N₂O₄ |

Formation of Anhydrides and Acyl Halides

To enhance its reactivity for acylation reactions, this compound can be converted into more potent electrophilic derivatives, namely acyl halides and anhydrides. These compounds are generally not stable final products but serve as crucial reactive intermediates in synthesis.

Acyl Halides: The most common acyl halide is the acyl chloride. It can be synthesized by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,4-Difluoro-5-nitrocinnamoyl chloride is a highly reactive species that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, often under milder conditions and in higher yields than direct coupling methods.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. This is typically accomplished by heating the acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). The resulting 3,4-Difluoro-5-nitrocinnamic anhydride (B1165640) is another effective acylating agent, which reacts with nucleophiles to yield the acylated product and a molecule of the parent carboxylic acid as a byproduct.

Conjugation with Other Chemical Moieties

Conjugation refers to the linking of this compound to another chemical entity, which can range from simple molecules to complex biomolecules. This strategy is often used to combine the properties of the cinnamic acid scaffold with those of the conjugated partner. nih.gov The chemical reactions underpinning conjugation are typically the same as those used for esterification and amidation.

For example, the acid could be conjugated to:

Amino Acids or Peptides: Forming an amide bond between the carboxylic acid and the N-terminus of an amino acid or peptide.

Bioactive Molecules: Linking the acid to another drug or a molecule with specific properties (e.g., a fluorescent tag or a targeting ligand) through an ester or amide linkage. For instance, various cinnamic acids have been conjugated to 4-hydroxycoumarin (B602359) to create new functional molecules. nih.gov

Polymers or Nanoparticles: Covalently attaching the acid to a larger scaffold, such as amino-functionalized nanoparticles, to impart specific characteristics. nih.gov

In a biological context, enzymatic pathways can achieve highly specific conjugations. A notable example is the ligation of cinnamic acids to Coenzyme A (CoA) to form cinnamoyl-CoA thioesters, which are key intermediates in the biosynthesis of many natural products. d-nb.inforesearchgate.net This highlights the potential for both chemical and biocatalytic methods to create complex conjugates.

Synthesis of Metal Complexes and Coordination Compounds from a Chemical Perspective

The carboxylate group of this compound, formed by deprotonation of the acidic proton, is an excellent ligand for coordinating with metal ions. The two oxygen atoms of the carboxylate can bind to a metal center in several ways, most commonly in a bidentate chelating or bridging fashion. This allows for the construction of a wide variety of metal-organic coordination compounds.

The synthesis of these complexes typically involves reacting a salt of the desired metal (e.g., chlorides, acetates, or nitrates of metals like copper, zinc, cobalt, or nickel) with the deprotonated this compound in a suitable solvent. The resulting metal complexes can exhibit diverse structures, from simple mononuclear species to complex multi-dimensional coordination polymers. The specific structure depends on the metal ion's coordination geometry, the reaction conditions, and the presence of any other ligands. The fluorine and nitro substituents on the phenyl ring can also influence the electronic properties and packing of the final complex. Research on related ligands shows the formation of complexes with various transition metals. nih.gov

Table 3: Potential Metal Complexes with 3,4-Difluoro-5-nitrocinnamate Ligand This table lists potential metal complexes and their likely coordination features.

| Metal Ion | Example Metal Salt Reactant | Potential Complex Structure | Typical Coordination Mode |

|---|---|---|---|

| Copper(II) | Copper(II) acetate (B1210297) | Mononuclear or Dinuclear (e.g., paddle-wheel) | Bidentate Chelating/Bridging |

| Zinc(II) | Zinc(II) chloride | Tetrahedral or Octahedral Mononuclear/Polymeric | Bidentate/Monodentate Bridging |

| Cobalt(II) | Cobalt(II) nitrate (B79036) | Octahedral Mononuclear or Polymeric | Bidentate Chelating/Bridging |

| Nickel(II) | Nickel(II) chloride | Octahedral Mononuclear or Polymeric | Bidentate Chelating |

Spectroscopic and Structural Characterization of 3,4 Difluoro 5 Nitrocinnamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can determine the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,4-Difluoro-5-nitrocinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, distinct signals are expected for the protons of the acrylic acid moiety and the aromatic ring.

The two vinyl protons of the propenoic acid group (H-α and H-β) are expected to appear as doublets due to coupling to each other. The trans-configuration of the double bond is confirmed by a large coupling constant (J), typically around 16 Hz. The proton attached to the carbon adjacent to the carboxylic acid (H-α) would appear at a different chemical shift than the proton adjacent to the aromatic ring (H-β).

The aromatic region would feature signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would experience different electronic effects from the adjacent fluorine and nitro groups, leading to distinct chemical shifts. The strong electron-withdrawing nature of the nitro group would significantly deshield (shift downfield) any nearby protons. The carboxylic acid proton itself would appear as a very broad singlet at a high chemical shift, often above 12 ppm, and can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | > 12.0 | Broad Singlet | - |

| H-2 (Aromatic) | 8.0 - 8.4 | Doublet of Doublets | JH-F, JH-H |

| H-6 (Aromatic) | 8.3 - 8.7 | Doublet of Doublets | JH-F, JH-H |

| H-β (Vinyl) | 7.7 - 8.0 | Doublet | ~16 |

| H-α (Vinyl) | 6.5 - 6.8 | Doublet | ~16 |

Note: Predicted values are based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. rsc.org As it is typically recorded with proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum. rsc.org

For this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid is typically found in the 167-173 ppm range. The carbons of the vinyl group (C-α and C-β) and the six aromatic carbons will appear in the olefinic/aromatic region (approximately 110-165 ppm). The carbons directly bonded to the highly electronegative fluorine atoms (C-3 and C-4) will show large carbon-fluorine coupling constants (JC-F) and appear at lower field strengths compared to other aromatic carbons. The carbon attached to the nitro group (C-5) will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O (Carboxylic Acid) | 167 - 173 | - |

| C-3 (Aromatic) | 150 - 160 | Large ¹JC-F |

| C-4 (Aromatic) | 150 - 160 | Large ¹JC-F |

| C-5 (Aromatic) | 145 - 152 | Present |

| C-β (Vinyl) | 140 - 148 | Present |

| C-1 (Aromatic) | 130 - 138 | Present |

| C-α (Vinyl) | 118 - 125 | - |

| C-6 (Aromatic) | 115 - 122 | Present |

| C-2 (Aromatic) | 112 - 119 | Present |

Note: Predicted values are based on analysis of related fluorinated and nitrated aromatic compounds. rsc.orgrsc.org The exact chemical shifts and coupling constants depend on the specific electronic environment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it produces sharp signals over a wide chemical shift range, which minimizes the chance of signal overlap. colorado.edursc.org

In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at position 3 (F-3) and one for the fluorine at position 4 (F-4). These fluorines are in different chemical environments due to their proximity to the nitro group and the cinnamic acid substituent. The signals will likely appear as doublets due to coupling with each other (JF-F) and may exhibit further smaller couplings to the adjacent aromatic protons (JH-F). The chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-3 | -120 to -140 | Doublet of Doublets |

| F-4 | -130 to -150 | Doublet of Doublets |

Note: The chemical shift of aromatic fluorine atoms is highly sensitive to the nature and position of other substituents on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are connected through chemical bonds, which is crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be expected between the vinyl protons H-α and H-β, confirming their direct coupling. It would also show correlations between the aromatic protons, helping to establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H correlation). It is invaluable for assigning the signals in the ¹³C spectrum. For instance, the signal for H-α in the ¹H spectrum would show a cross-peak with the signal for C-α in the ¹³C spectrum. Similarly, correlations would be seen for H-β/C-β, H-2/C-2, and H-6/C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is critical for piecing together the molecular skeleton. For example, the vinyl proton H-β would be expected to show correlations to the aromatic carbons C-1 and C-2, while the aromatic proton H-2 would show correlations to carbons C-1, C-3, and C-4, thereby confirming the connectivity between the acrylic acid side chain and the substituted phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound would display characteristic absorption bands corresponding to its carboxylic acid, alkene, nitro, and carbon-fluorine groups.

The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹. The C=C double bond of the alkene and the aromatic ring stretches typically appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The presence of the nitro group (NO₂) is confirmed by two strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. Finally, the C-F bonds produce strong, characteristic absorptions in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Alkene | C=C Stretch | 1625 - 1650 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1250 | Strong |

Raman Spectroscopy, including High-Pressure Studies

Raman spectroscopy is a non-destructive analytical technique that probes the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. It provides a detailed fingerprint of a compound's chemical structure and molecular bonding. For this compound, Raman spectroscopy would be expected to highlight key vibrational features, particularly the aromatic ring vibrations around 1600 cm⁻¹ and the C=C stretching of the acrylic acid side chain at approximately 1630 cm⁻¹. The conjugation of these groups with the electron-withdrawing nitro group would likely intensify these signals.

High-Pressure Studies

High-pressure Raman spectroscopy is a powerful method for investigating the structural stability and phase transitions of materials under extreme conditions. researchgate.netspectroscopyonline.com By applying pressure, typically using a diamond anvil cell, changes in the crystal lattice and molecular conformation can be monitored. spectroscopyonline.comresearchgate.net

When pressure is applied to a molecular crystal like a cinnamic acid derivative, the intermolecular distances decrease, leading to a strengthening of intermolecular interactions. researchgate.net This typically causes Raman peaks to shift to higher frequencies (wavenumbers), a phenomenon known as a "blue shift," which reflects the hardening of chemical bonds upon compression. spectroscopyonline.comresearchgate.net The intermolecular or lattice vibrational modes are generally much more sensitive to pressure than the intramolecular (internal) vibrations. researchgate.net

While specific high-pressure Raman studies on this compound are not documented in the literature, studies on analogous compounds like trans-cinnamic acid show structural stability up to 6 GPa, with reversible shifts in Raman peaks and a notable strengthening of intermolecular forces. researchgate.net A phase transition under pressure would be indicated by abrupt changes in the Raman spectrum, such as the appearance or disappearance of peaks or discontinuities in the pressure-induced frequency shifts. spectroscopyonline.comrruff.info Such an analysis of this compound would provide crucial information on its structural stability and the influence of its substituent groups on its compressibility and phase behavior.

Table 1: Predicted Raman Vibrational Signatures for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic Ring | ~1600 | Ring Vibrations |

| Alkene | ~1630 | C=C Stretch |

Data is hypothetical and based on the analysis of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental formula. mdpi.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₉H₅F₂NO₄), the calculated exact mass of the molecular ion ([M]⁺·) is 229.0132. An experimental HRMS measurement would aim to confirm this value with high precision, thereby verifying the elemental composition of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce smaller product ions. researchgate.netd-nb.info The resulting fragmentation pattern provides valuable information about the molecule's structure. Studies on nitro and difluoramino compounds show that initial fragmentation often involves the loss of functional groups. nih.gov

For this compound, electron ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern. The primary fragmentation pathways would likely involve the loss of the carboxylic acid and nitro groups, which are characteristic of cinnamic acids and nitroaromatic compounds, respectively. miamioh.edu

Table 2: Hypothetical Mass Spectrometric Fragmentation of this compound

| m/z Value (Hypothetical) | Ion Formula | Description |

| 229.01 | [C₉H₅F₂NO₄]⁺· | Molecular Ion [M]⁺· |

| 184.01 | [C₉H₄F₂NO₂]⁺· | Loss of carboxylic acid group (-COOH) |

| 138.02 | [C₉H₄F₂]⁺· | Subsequent loss of nitro group (-NO₂) |

Fragmentation data is hypothetical, based on common fragmentation pathways for similar chemical structures.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the three-dimensional structure of a molecule and its packing within a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for unambiguously determining the three-dimensional structure of a molecule. rigaku.comnih.gov The analysis requires a single, high-quality crystal, which is often grown from a solution via recrystallization. rsc.org The resulting data provides precise measurements of bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding), which are crucial for understanding the molecule's conformation and supramolecular assembly. rigaku.comrsc.org

Although a published single-crystal structure for this compound is not available, this technique would be essential to:

Confirm the trans or cis configuration of the double bond.

Determine the planarity of the molecule.

Identify and quantify intermolecular hydrogen bonding involving the carboxylic acid group.

Analyze the packing arrangement of molecules in the crystal lattice.

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used for the analysis of polycrystalline or microcrystalline samples. usp.orgunits.it It is widely used in pharmaceutical sciences and materials science for several key applications. units.it

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it It can be used to identify a compound by comparing its pattern to a database or a known standard.

Polymorphism Analysis: Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms of a substance. usp.orgnih.gov

Phase Transitions: By using a variable-temperature stage, PXRD can monitor changes in the crystal structure as a function of temperature. units.it This is crucial for studying solid-state phase transitions, determining thermal stability, and identifying the formation of solvates or hydrates. rruff.infounits.it

For this compound, PXRD analysis would be vital for quality control, ensuring batch-to-batch consistency of the crystalline form and investigating its potential to exist as different polymorphs or to undergo phase transitions upon heating. units.itnih.gov

Table 3: Applications of X-ray Diffraction in the Study of Crystalline Solids

| Technique | Sample Type | Primary Information Obtained | Key Applications |

| Single Crystal XRD | Single Crystal | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. rigaku.com | Unambiguous structure determination, conformational analysis, study of intermolecular interactions. nih.gov |

| Powder XRD | Microcrystalline Powder | d-spacings and intensities, crystal lattice parameters. usp.org | Phase identification (fingerprinting), polymorphism screening, analysis of phase transitions, determination of crystallinity. units.itnih.gov |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state architecture of this compound is anticipated to be heavily influenced by a network of intermolecular interactions, primarily driven by the carboxylic acid functional group and modified by the electron-withdrawing fluorine and nitro substituents on the aromatic ring.

In the crystalline phase, carboxylic acids typically form strong, centrosymmetric hydrogen-bonded dimers via their carboxyl groups. nih.gov This primary structural motif involves the hydroxyl proton of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a stable eight-membered ring. It is highly probable that this compound would also exhibit this characteristic dimeric structure.

Beyond this principal interaction, the crystal packing would be further stabilized by a series of weaker intermolecular forces. The presence of fluorine and nitro groups, along with the aromatic ring and the acrylic acid moiety, provides multiple sites for such interactions. These are expected to include:

C-H···O Hydrogen Bonds: The aromatic and vinylic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl and nitro groups of adjacent molecules, further interconnecting the primary dimeric units. nih.gov

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of the nitro and fluoro groups, could promote offset π-π stacking interactions between the phenyl rings of adjacent molecules. mdpi.com

Dipole-Dipole Interactions: The polar C-F and C-NO2 bonds will introduce significant dipole moments in the molecule, leading to dipole-dipole interactions that influence the molecular packing.

The interplay of these various forces dictates the final three-dimensional supramolecular structure. While empirical data for this compound is not available, a hypothetical representation of the primary hydrogen bonding is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| O-H···O | Carboxyl -OH | Carboxyl C=O | 1.6 - 1.8 | Forms primary dimeric structure |

| C-H···O | Aromatic C-H | Nitro -NO2 | 2.2 - 2.6 | Links dimeric units |

| C-H···O | Vinylic C-H | Carboxyl C=O | 2.3 - 2.7 | Contributes to sheet formation |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds like this compound, as well as for the separation of any potential isomers generated during its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile and thermally labile compounds such as carboxylic acids. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, would be employed. The mobile phase would consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid or acetic acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Separation is achieved based on the differential partitioning of the analyte and its impurities or isomers between the stationary and mobile phases. The elution order would be influenced by the polarity of the compounds, with more polar species eluting earlier. The presence of different positional isomers of the fluoro and nitro groups would likely result in sufficient polarity differences to allow for their separation under optimized conditions. Detection is typically carried out using a UV detector, set at a wavelength where the aromatic system and the cinnamic acid chromophore exhibit strong absorbance.

A hypothetical set of HPLC conditions for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging. The high temperatures required for volatilization can lead to decarboxylation and other forms of degradation within the GC inlet and column.

To overcome these limitations, derivatization is a common and necessary step for the GC analysis of carboxylic acids. This process involves converting the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ether. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

The resulting TMS derivative of this compound would be significantly more volatile and thermally stable, allowing for its successful separation and analysis on a standard non-polar or medium-polarity capillary GC column. Detection is typically performed using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS). GC-MS would provide both the retention time of the derivative and its mass spectrum, allowing for unambiguous identification and structural elucidation of the parent compound and any related impurities or isomers.

A plausible set of GC conditions for the analysis of the TMS derivative of this compound is outlined in the following table.

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50 - 500 m/z |

Computational Chemistry and Theoretical Studies on 3,4 Difluoro 5 Nitrocinnamic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules like 3,4-Difluoro-5-nitrocinnamic acid. DFT methods are employed to approximate the solutions to the Schrödinger equation, providing a balance between accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms. This process identifies the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds. This is particularly relevant for the acrylic acid side chain, where rotation can lead to different orientations of the carboxylic acid group relative to the phenyl ring. These studies are essential for understanding how the molecule might interact with other molecules or biological targets. researchgate.netchemrxiv.org

Prediction of Vibrational Wavenumbers and Spectroscopic Signatures

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. esisresearch.org By calculating the vibrational wavenumbers for this compound, specific spectroscopic signatures can be assigned to the stretching and bending modes of its functional groups. For instance, the characteristic stretching frequencies for the nitro (NO2) group, the carbon-carbon double bond (C=C) of the cinnamic acid moiety, and the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid can be predicted. esisresearch.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. mdpi.comresearchgate.netresearchgate.net

Analysis of Electronic Structure (HOMO/LUMO Energies, Electrostatic Potential)

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netwuxiapptec.com For this compound, the MEP map would likely show negative potential around the nitro group and the carbonyl oxygen, and positive potential near the acidic hydrogen of the carboxylic acid. researchgate.netwuxiapptec.com

| Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| MEP Map | Charge distribution and reactive sites |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. These calculations can provide a detailed understanding of the reaction mechanisms at a molecular level. nih.gov

Transition State Analysis and Reaction Barrier Calculations

To understand how a reaction proceeds, it is crucial to identify the transition state, which is the highest energy point along the reaction coordinate. Quantum chemical calculations can locate the geometry of the transition state and determine its energy. nih.gov The energy difference between the reactants and the transition state is the activation energy or reaction barrier. nih.gov A lower activation energy implies a faster reaction. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, these calculations can predict the feasibility and rate of the reaction. nih.gov

Solvent Effects on Reaction Pathways

Following a comprehensive search for scientific literature, it has been determined that there are currently no available research findings or data specifically focused on the computational chemistry and theoretical studies of This compound . In particular, searches for molecular dynamics (MD) simulations detailing the crystal packing, polymorphism, and intermolecular interactions in condensed phases of this compound did not yield any relevant results.

Therefore, it is not possible to provide an article on the specified topics as requested in the outline. The absence of published studies in this specific area of research means that the detailed analysis and data tables required for the article cannot be generated at this time.

Advanced Applications in Organic Synthesis and Materials Science

3,4-Difluoro-5-nitrocinnamic Acid as a Precursor in Multi-Step Organic Synthesis

The strategic placement of electron-withdrawing fluorine and nitro groups, combined with the reactive carboxylic acid and alkene functionalities, makes this compound a valuable starting material for the synthesis of a variety of organic molecules.

While direct literature on the use of this compound in heterocyclic synthesis is not abundant, its structure suggests significant potential. Cinnamic acids, in general, are known precursors to a wide array of heterocyclic compounds. researchgate.net The presence of the nitro group in the 5-position opens up synthetic routes to nitrogen-containing heterocycles. For instance, reduction of the nitro group to an amine would yield an amino cinnamic acid derivative, a key intermediate for the synthesis of quinolines and other fused nitrogenous systems through intramolecular cyclization reactions.

The general synthetic utility of cinnamic acids for heterocycle formation is well-established. For example, the reaction of a substituted cinnamic acid with a dinucleophile can lead to the formation of various heterocyclic rings. The specific substituents on the phenyl ring of this compound would be expected to influence the reactivity and regioselectivity of such cyclization reactions.

Table 1: Potential Heterocyclic Systems from this compound Derivatives

| Derivative of this compound | Potential Heterocyclic Product |

|---|---|

| 3,4-Difluoro-5-aminocinnamic acid (after nitro reduction) | Quinolone derivatives |

| This compound hydrazide | Pyrazole or Pyridazinone derivatives |

This table presents hypothetical, yet chemically plausible, heterocyclic systems that could be synthesized from derivatives of this compound based on known reactions of cinnamic acid derivatives.

The functional groups of this compound can be selectively modified to generate a library of other substituted cinnamic acids. The nitro group is particularly amenable to chemical transformation. Its reduction to an amino group, as mentioned, is a key transformation. This amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions to introduce a variety of other substituents such as halogens, cyano, or hydroxyl groups.

Furthermore, the fluorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although this would require harsh reaction conditions due to the deactivating effect of the carboxylate group. Nevertheless, this offers another avenue for diversification of the cinnamic acid scaffold. The synthesis of various substituted cinnamic acids is often achieved through methods like the Perkin reaction, Knoevenagel condensation, or Wittig olefination starting from the corresponding benzaldehyde (B42025). wikipedia.orgbepls.comresearchgate.netresearchgate.net

Table 2: Plausible Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | Fe/HCl or H2, Pd/C | 3,4-Difluoro-5-aminocinnamic acid |

| 3,4-Difluoro-5-aminocinnamic acid | 1. NaNO2, HCl; 2. CuCN | 3,4-Difluoro-5-cyanocinnamic acid |

This table outlines feasible synthetic modifications of this compound to produce other substituted cinnamic acid derivatives.

Integration into Functional Materials

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials.

The surface functionalization of nanoparticles is crucial for their stability, biocompatibility, and targeted delivery in various applications. nih.gov Carboxylic acids are common ligands that bind to the surface of metal and metal oxide nanoparticles. tandfonline.comtandfonline.comnih.gov Cinnamic acid and its derivatives have been successfully used to functionalize silver and zinc oxide nanoparticles, where the carboxylate group coordinates to the nanoparticle surface. tandfonline.comnih.govresearchgate.net In this context, this compound can act as a surface ligand, with its carboxylate group anchoring to the nanoparticle.

The presence of the fluoro and nitro groups can significantly influence the electronic properties of the nanoparticle-ligand interface. These electron-withdrawing groups can modulate the surface charge and reactivity of the functionalized nanoparticles. For instance, in a study on cinnamic acid-functionalized silver nanoparticles, the cinnamic acid acted as both a reducing agent and a protecting ligand. tandfonline.comtandfonline.com The specific substitutions on this compound could offer a means to fine-tune the properties of such nanomaterials for specific applications, such as antimicrobial agents or in drug delivery systems. nih.govnih.gov

Cinnamic acid and its derivatives are well-known for their ability to undergo [2+2] photocycloaddition reactions upon exposure to UV light. nih.govd-nb.infoacs.org This photoreaction, which converts two cinnamic acid molecules into a cyclobutane (B1203170) derivative (a truxillic or truxinic acid), is a cornerstone of photolithography and the development of photosensitive polymers. esrf.frnih.govnih.govacs.org When incorporated into a polymer backbone, the cinnamoyl group can act as a photo-cross-linkable unit, leading to changes in the polymer's solubility and mechanical properties upon irradiation. acs.orggoogle.com

The principles of crystal engineering can be applied to control the solid-state packing of this compound, thereby dictating the outcome of the topochemical photoreaction. nih.goviucr.orgresearchgate.netacs.org The substituents on the phenyl ring play a crucial role in directing the crystal packing through various intermolecular interactions. The fluorine and nitro groups of this compound can participate in hydrogen bonding and other non-covalent interactions, influencing the alignment of the molecules in the crystal lattice and, consequently, the stereochemistry of the resulting cyclobutane product. This control over the solid-state reactivity is essential for the rational design of new crystalline materials with specific photomechanical or photoresponsive properties. esrf.frnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Difluoro-5-aminocinnamic acid |

| 3,4-Difluoro-5-cyanocinnamic acid |

| 3,4-Difluoro-5-hydroxycinnamic acid |

| This compound hydrazide |

| 3,4-Difluoro-5-nitrocinnamoyl azide |

| Quinolone |

| Pyrazole |

| Pyridazinone |

| Oxazole |

| Isoxazole |

| Truxillic acid |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 3,4-difluoro-5-nitrocinnamic acid often involves multi-step procedures that can be resource-intensive and generate significant waste. A primary challenge lies in developing more efficient and environmentally benign synthetic methodologies.

Future research should focus on:

Green Chemistry Approaches: Exploring synthetic pathways that utilize greener solvents, catalysts, and reaction conditions is crucial. bepls.combeilstein-journals.org For instance, the Knoevenagel condensation, a common method for synthesizing cinnamic acids, can be optimized by using non-toxic catalysts and solvents. bepls.comresearchgate.net Research into solid-phase synthesis or flow chemistry could also offer more sustainable and scalable production methods. beilstein-journals.orgnih.gov

Catalytic Systems: The development of advanced catalytic systems, such as palladium N-heterocyclic carbene catalysts, could facilitate more efficient cross-coupling reactions in the synthesis of cinnamic acid derivatives. ajol.info Investigating enzymatic catalysis could also provide highly selective and environmentally friendly synthetic routes. researchgate.net

One-Pot Syntheses: Designing one-pot reactions where multiple transformations occur in a single reaction vessel would significantly improve efficiency by reducing the number of isolation and purification steps.

The primary challenge in this area will be to achieve high yields and purity while adhering to the principles of green chemistry, especially when dealing with the specific regioselectivity required for the 3,4-difluoro-5-nitro substitution pattern.

Exploration of Novel Reactivities Induced by Fluorine and Nitro Substitution Patterns

The presence of two fluorine atoms and a nitro group on the phenyl ring is expected to profoundly influence the electronic properties and, consequently, the reactivity of the entire molecule. The strong electron-withdrawing nature of these substituents will likely impact the reactivity of the aromatic ring, the acrylic acid moiety, and the double bond.

Future research should investigate:

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Studies could explore the displacement of the fluorine or nitro groups by various nucleophiles to generate a library of novel derivatives.

Reactivity of the Double Bond: The electron-withdrawing groups will affect the electron density of the conjugated system, potentially altering its susceptibility to addition reactions or cycloadditions. For example, the photodimerization of cinnamic acids is a well-known topochemical reaction that could be influenced by these substituents. esrf.fr

Carboxylic Acid Functionalization: Standard derivatization of the carboxylic acid group to form esters, amides, and other derivatives should be explored to create new compounds with potentially interesting biological or material properties. nih.govmdpi.com

A key challenge will be to understand and predict the regioselectivity of these reactions, as the interplay of the electronic and steric effects of the substituents can be complex.

Advanced Spectroscopic Characterization Under Extreme Conditions

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are essential for routine characterization, studying this compound under extreme conditions (e.g., high pressure, low temperature, intense radiation) can reveal unique properties and reaction dynamics.

Future research directions include:

In-situ Spectroscopy: Utilizing techniques like in-situ FTIR or time-resolved X-ray Raman spectroscopy can provide real-time monitoring of chemical reactions, offering insights into reaction mechanisms and the formation of transient intermediates. esrf.frnottingham.ac.uk

High-Pressure Studies: Investigating the behavior of the compound under high pressure can lead to the discovery of new crystalline phases or pressure-induced chemical transformations.

Photophysical Studies: A detailed investigation of the photophysical properties, including fluorescence and phosphorescence, especially in different solvent environments, is warranted. The nitro group, in particular, can influence the excited state properties.